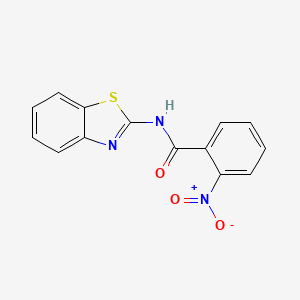

N-Benzothiazol-2-yl-2-nitro-benzamide

Description

Overview of Benzothiazole (B30560) and Benzamide (B126) Derivatives in Contemporary Chemical Research

Benzothiazole, a bicyclic heterocyclic compound, and its derivatives are cornerstones of modern medicinal and materials chemistry. jchemrev.comjchemrev.combenthamscience.com The benzothiazole scaffold, formed by the fusion of a benzene (B151609) ring and a thiazole (B1198619) ring, is a privileged structure found in numerous natural and synthetic bioactive molecules. benthamscience.comnih.gov Researchers are continually drawn to benzothiazole derivatives due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, anticonvulsant, and anti-inflammatory properties. jchemrev.comjchemrev.combenthamscience.com The structural versatility of the benzothiazole ring system allows for extensive functionalization, leading to the development of novel therapeutic agents and materials with tailored properties. jchemrev.comijper.org

Similarly, benzamide derivatives, characterized by the presence of a carboxamide group attached to a benzene ring, are of significant interest in chemical research. nanobioletters.comnih.govcyberleninka.ru The amide linkage is a fundamental functional group in biological systems and synthetic chemistry. Benzamide and its derivatives have been reported to exhibit a wide array of biological activities. nanobioletters.comnih.govresearchgate.net Their ability to participate in hydrogen bonding and other non-covalent interactions makes them crucial building blocks in the design of supramolecular assemblies and functional materials. bohrium.com

Significance of N-Benzothiazol-2-yl-2-nitro-benzamide as a Model Compound for Academic Inquiry

This compound serves as an exemplary model compound for academic investigation due to the unique interplay of its constituent functional groups. The molecule incorporates the benzothiazole ring system, the benzamide linkage, and a strategically placed nitro (NO2) group on the benzoyl ring. The nitro group, being a strong electron-withdrawing group, significantly influences the electronic properties of the molecule. mdpi.com

The position of the nitro group is critical. In this compound (the ortho-nitro isomer), the proximity of the nitro group to the amide linkage introduces steric hindrance, which in turn dictates the molecule's conformation. bohrium.commdpi.com This steric strain leads to a distorted geometry, making it a fascinating subject for structural analysis and comparison with its meta and para isomers. bohrium.commdpi.com Studying how this specific substitution pattern affects the compound's solid-state packing, photophysical properties, and potential reactivity provides valuable insights into fundamental structure-property relationships in organic molecules. mdpi.com

Rationale for Comprehensive Mechanistic and Structural Investigations

The compelling structural and electronic features of this compound warrant in-depth mechanistic and structural investigations. The functionalization with a nitro group is known to impact the solid-state arrangement and the absorption and fluorescence properties of related compounds. bohrium.commdpi.com Understanding these effects is crucial for the rational design of new materials with desired optical and electronic characteristics, such as those used in non-linear optics, light-emitting diodes (LEDs), and solar cells. mdpi.com

Detailed structural analyses, often employing single-crystal X-ray diffraction, provide precise information about bond lengths, bond angles, and intermolecular interactions. bohrium.commdpi.com For this compound, such studies have revealed a distorted geometry due to the steric hindrance imposed by the ortho-nitro group. mdpi.com This distortion influences the crystal packing, which is dominated by intermolecular hydrogen bonds and other weak interactions. bohrium.com Computational studies, such as Hirshfeld surface analysis and interaction energy calculations, complement experimental data by providing a deeper understanding of the forces governing the supramolecular architecture. bohrium.commdpi.com These comprehensive investigations are essential for elucidating the nuanced effects of positional isomerism on the physicochemical properties of functional organic compounds.

Detailed Research Findings

The synthesis of this compound is typically achieved through the reaction of 2-aminobenzothiazole (B30445) with o-nitrobenzoyl chloride in a suitable solvent. mdpi.com

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value |

|---|---|

| Yield | 90% mdpi.com |

| IR (ATR/cm⁻¹) | 3173 (ν(N–H)), 1690 (ν(C=O)), 1597 (ν(C=N)), 1401–1550 (ν(ArC=C)) mdpi.com |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 13.15 (s, 1H), 8.22 (d, 1H, J = 8 Hz), 8.04 (d, 1H, J = 8 Hz), 7.78–7.94 (m, 4H), 7.48 (t, 1H, J = 16 Hz), 7.36 (t, 1H, J = 16 Hz) mdpi.com |

| ¹³C NMR (400 MHz, DMSO-d₆) δ (ppm) | 165.90, 158.44, 148.82, 146.75, 134.90, 132.35, 131.84, 130.80, 130.15, 126.83, 124.92, 124.41, 122.36, 121.10 mdpi.com |

| Emission Maximum (λmax) | 380 nm mdpi.com |

This interactive table provides key data points from the characterization of this compound.

Structural studies have shown that the dihedral angle between the benzothiazole and the phenyl ring in the ortho-nitro isomer is 67.88(5)°. mdpi.com This significant twist, a direct consequence of the steric hindrance from the nitro group, distinguishes it from its more planar meta and para counterparts. bohrium.commdpi.com

Structure

3D Structure

Properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O3S/c18-13(9-5-1-3-7-11(9)17(19)20)16-14-15-10-6-2-4-8-12(10)21-14/h1-8H,(H,15,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFFXCWBNBXUAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3S2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49644649 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies and Chemical Transformations

Conventional Synthetic Pathways for N-Benzothiazol-2-yl-2-nitro-benzamide and Analogues

Conventional methods remain a cornerstone for the synthesis of N-benzothiazol-2-yl-benzamides, relying on well-established chemical reactions that are effective and widely understood.

The most direct and common method for synthesizing this compound is the condensation reaction between 2-aminobenzothiazole (B30445) and 2-nitrobenzoyl chloride. mdpi.com This reaction is typically performed by heating a mixture of the two reactants in a suitable solvent, such as toluene. mdpi.comresearchgate.net The presence of a base, commonly triethylamine (B128534) (Et₃N), is required to neutralize the hydrochloric acid byproduct generated during the reaction. mdpi.comresearchgate.net The mixture is heated under reflux for several hours to ensure the completion of the reaction. mdpi.comresearchgate.net This approach is not limited to the ortho-nitro isomer; meta- and para-nitro analogues can also be synthesized by substituting the corresponding m-nitrobenzoyl chloride or p-nitrobenzoyl chloride. mdpi.com The reaction yields for these condensation reactions are generally high, often reaching up to 90%. mdpi.com

| Product Isomer | Reactants | Solvent/Base | Conditions | Yield |

|---|---|---|---|---|

| ortho-NO₂ | 2-Aminobenzothiazole, o-Nitrobenzoyl chloride | Toluene / Et₃N | Reflux, 5 hours | 90% |

| meta-NO₂ | 2-Aminobenzothiazole, m-Nitrobenzoyl chloride | Toluene / Et₃N | Reflux, 5 hours | 82.4% |

| para-NO₂ | 2-Aminobenzothiazole, p-Nitrobenzoyl chloride | Toluene / Et₃N | Reflux, 5 hours | 73.7% |

In cases where the required starting materials are not commercially available or when specific substitution patterns are desired, multi-step synthesis pathways are employed. One such approach involves the initial synthesis of a substituted 2-aminobenzothiazole. For example, nitro-substituted benzothiazole (B30560) derivatives can be prepared by reacting a substituted aniline, such as 3-chloro-4-nitro-aniline, with potassium thiocyanate (B1210189) in the presence of bromine and glacial acetic acid. rjptonline.org The resulting substituted 2-aminobenzothiazole can then be condensed with a desired benzoyl chloride in a solvent like acetone (B3395972) with pyridine (B92270) to yield the final benzamide (B126) product. rjptonline.org

Another multi-step strategy focuses on modifying the benzoyl moiety first. For instance, benzoic acid can undergo chlorosulfonation. japsonline.com The resulting 3-(chlorosulfonyl)benzoic acid is then reacted with various amines to produce sulfonamide derivatives. japsonline.com These sulfonamides are subsequently treated with thionyl chloride to form the corresponding acid chlorides, which are finally refluxed with 2-aminobenzothiazole to furnish the desired N-benzothiazol-2-yl benzamide analogues. japsonline.com

Advanced Synthetic Techniques

To improve efficiency, reduce reaction times, and embrace greener chemical practices, advanced synthetic techniques have been applied to the synthesis of benzothiazole derivatives.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. semanticscholar.org This technique has been successfully applied to the synthesis of various benzothiazole derivatives, offering advantages such as enhanced reaction rates, higher yields, and improved purity. semanticscholar.orgtandfonline.com For example, the synthesis of N-(benzo[d]thiazol-2-yl) acetamide (B32628) derivatives has been achieved by irradiating a mixture of the reactants in a suitable solvent like ethanol (B145695) with microwaves for a short duration, typically 5-7 minutes. semanticscholar.org This method significantly reduces the reaction time compared to conventional heating, which can take several hours. semanticscholar.orgijpbs.com The condensation of 2-aminothiophenols with chloroacetyl chloride has also been effectively promoted under microwave irradiation to produce 2-chloromethyl-benzothiazole, a useful intermediate. mdpi.com

| Method | Typical Reaction Time | Key Advantages | Reference |

|---|---|---|---|

| Conventional Heating (Reflux) | Hours (e.g., 5-24 hours) | Well-established, simple setup | mdpi.comresearchgate.netsemanticscholar.org |

| Microwave-Assisted Synthesis | Minutes (e.g., 5-10 minutes) | Rapid reaction rates, high yields, energy efficient | semanticscholar.orgtandfonline.commdpi.com |

The use of catalysts can significantly enhance the efficiency of condensation reactions leading to benzothiazole amides. While the amide formation itself is often facilitated by a stoichiometric amount of base like triethylamine, mdpi.comresearchgate.net other catalytic systems are employed in related transformations. Acid catalysts, such as polyphosphoric acid (PPA), are used for the cyclization of o-aminothiophenols with carboxylic acids to form the 2-substituted benzothiazole core. nih.gov Various heterogeneous and green catalysts have been developed for the synthesis of the benzothiazole ring system, which is a precursor to the final amide products. mdpi.com These include sulfated tungstate (B81510) and ZnCl₂ nano-flakes, which catalyze the condensation of 2-aminothiophenols with aldehydes under solvent-free conditions. mdpi.com Such catalyzed reactions often proceed under mild conditions with high efficiency. mdpi.commdpi.com

Chemical Reactivity and Derivatization Strategies

The structure of this compound offers multiple sites for further chemical modification, allowing for the creation of a diverse library of related compounds. The presence and position of the nitro group on the benzamide ring play a crucial role in the molecule's geometry and electronic properties. mdpi.com The ortho-nitro substituent, due to steric hindrance, can cause a distorted molecular geometry compared to its meta and para counterparts. mdpi.com This nitro group can be chemically reduced to an amino group, which can then undergo a wide range of subsequent reactions, such as diazotization or acylation, to introduce further diversity.

Derivatization can also be achieved by starting with the 2-aminobenzothiazole core. For instance, 2-aminobenzothiazole can be reacted with chloroacetyl chloride to produce an intermediate, (1-chloroacetyl)-2-aminobenzothiazole. nih.gov This intermediate can then be condensed with various primary or secondary amines to generate a series of N-(1,3-benzothiazol-2-yl)-2-(amino)acetamide derivatives. nih.gov Similarly, a two-step synthesis can link 2-aminobenzothiazole to another heterocyclic moiety. An example involves reacting 2-aminobenzothiazole with 4-chlorobutanoyl chloride, followed by a nucleophilic substitution reaction of the resulting product with 2-amino-5-chlorobenzoxazole to yield a more complex, linked molecule. mdpi.com These strategies highlight the versatility of the benzothiazole scaffold in synthetic chemistry.

Nucleophilic Substitution Reactions

The nitro group of this compound is a strong electron-withdrawing group, which can activate the aromatic ring towards nucleophilic aromatic substitution (SNA r). However, for SNA r to occur readily, there typically needs to be a leaving group, such as a halogen, positioned ortho or para to the nitro group. In the case of this compound, direct displacement of the nitro group itself by a nucleophile is a challenging transformation.

More relevant are intramolecular nucleophilic displacement reactions. Studies on similar N-substituted o-nitrobenzamide derivatives have shown that the presence of a suitably positioned carbanion within the molecule can lead to the displacement of the ortho-nitro group, resulting in the formation of heterocyclic structures like isoindolinones. rsc.org For instance, heating α-(N-methyl-N-o-nitrobenzoylamino)phenylacetonitrile with sodium ethoxide in ethanol leads to the formation of 2-methyl-3-oxo-1-phenylisoindoline-1-carboxamide. rsc.org This suggests that if a carbanion could be generated on the methylene (B1212753) group of a hypothetical N-(cyanomethyl)-N-(benzothiazol-2-yl)-2-nitro-benzamide, a similar intramolecular cyclization might be feasible.

Reduction Pathways of the Nitro Group

The reduction of the nitro group in this compound to an amino group is a key transformation that opens up avenues for further derivatization, leading to the corresponding N-Benzothiazol-2-yl-2-amino-benzamide. A variety of reducing agents and conditions can be employed for this purpose, with the choice often depending on the presence of other functional groups and the desired selectivity.

Common methods for the reduction of aromatic nitro compounds that could be applicable to this compound include:

Catalytic Hydrogenation: This is a widely used method involving the use of a metal catalyst such as Palladium on carbon (Pd/C), Platinum oxide (PtO2), or Raney Nickel, with hydrogen gas or a hydrogen source like hydrazine (B178648) or ammonium (B1175870) formate. This method is generally clean and efficient.

Metal-Acid Systems: Reagents like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are classic and effective systems for nitro group reduction.

Metal Hydrides: While powerful reducing agents, complex metal hydrides like lithium aluminum hydride (LiAlH4) are often too reactive and can reduce other functional groups like the amide bond. Milder reagents such as sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst (e.g., NiCl2 or Pd/C) can be more selective.

Transfer Hydrogenation: This method utilizes a hydrogen donor, such as hydrazine, ammonium formate, or cyclohexene, in the presence of a catalyst like Pd/C. It offers a milder alternative to using high-pressure hydrogen gas.

The resulting N-Benzothiazol-2-yl-2-amino-benzamide is a valuable intermediate for the synthesis of various heterocyclic compounds and other derivatives with potential biological activities. The synthesis of related 2-aminobenzamide (B116534) derivatives has been reported starting from isatoic anhydride (B1165640) and various amines. nih.gov

Table 2: Potential Reduction Methods for the Nitro Group

| Reagent/System | Conditions | Product | Notes |

|---|---|---|---|

| H2, Pd/C | Methanol or Ethanol, Room Temperature | N-Benzothiazol-2-yl-2-amino-benzamide | Common and efficient method. |

| Sn, HCl | Reflux | N-Benzothiazol-2-yl-2-amino-benzamide | Classic and robust method. |

| Fe, NH4Cl | Ethanol/Water, Reflux | N-Benzothiazol-2-yl-2-amino-benzamide | Milder than Sn/HCl, often used for sensitive substrates. |

Spectroscopic Characterization and Structural Elucidation Studies

X-ray Crystallography and Solid-State Structural Analysis

Crystal Packing and Intermolecular Interactions

The solid-state arrangement of N-Benzothiazol-2-yl-2-nitro-benzamide is significantly influenced by the functionalization with a nitro (NO₂) substituent, particularly at the ortho position. mdpi.com Due to intrinsic steric hindrance from the o-NO₂ group, the compound adopts a distorted geometry. mdpi.comupm.edu.my It crystallizes in the monoclinic crystal system with a P2₁/n space group. mdpi.comupm.edu.mybohrium.comdntb.gov.ua

Hydrogen Bonding Networks (N-H⋯O, C-H⋯O, N-H⋯N)

The intricate network of hydrogen bonds is fundamental to the supramolecular assembly of this compound. The structure features two independent molecules (IA and IB) in the asymmetric unit, which form a dimer synthon principally through a pair of N−H···N intermolecular hydrogen bonds. mdpi.com In addition to this prominent interaction, several C−H···O hydrogen bonds contribute to the stability of the crystal lattice. mdpi.comupm.edu.my The N-H···N interaction is a significant factor in the interconnection of molecules within the crystal series of nitro-substituted N-(benzo[d]thiazol-2-yl)benzamides. mdpi.com

Table 1: Hydrogen Bond Geometry for this compound D = Donor, H = Hydrogen, A = Acceptor

| D–H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| N1A–H1A···N4B | 0.86 | 2.14 | 2.978(4) | 163 |

| N1B–H1B···N4A | 0.86 | 2.13 | 2.971(4) | 165 |

| C13A–H13A···O2A | 0.93 | 2.50 | 3.298(5) | 144 |

| C14A–H14A···O1B | 0.93 | 2.54 | 3.428(5) | 160 |

| C5B–H5B···O3A | 0.93 | 2.55 | 3.454(5) | 165 |

| C9B–H9B···O1B | 0.93 | 2.47 | 2.871(5) | 106 |

| C13B–H13B···O2B | 0.93 | 2.52 | 3.323(5) | 145 |

Data sourced from a 2020 study by Latiff et al. mdpi.com

C-H⋯π and π-π Stacking Interactions

Dispersion forces, particularly π–π stacking interactions, are crucial for the stabilization of the this compound crystal structure. mdpi.combohrium.com The highly distorted conformation of this ortho-nitro isomer relies significantly on these dispersion forces, more so than its meta- and para-substituted counterparts. mdpi.comupm.edu.mybohrium.com The π–π interactions are notably engaged in the molecular packing, with a strong overlay observed between the two independent molecules (IA and IB) that form the dimer synthon. mdpi.com This suggests that π–π connections are as important as the N−H···N hydrogen bonds in establishing the dimer's structure. mdpi.com

Table 2: π-π Stacking Interaction Parameters Cg(I) = center of gravity of ring I; α = dihedral angle between planes I and J; β = angle between Cg(I)→Cg(J) vector and normal to plane I; Cg-Cg = distance between ring centroids; Slippage = perpendicular distance between Cg(I) and Cg(J) projected on plane I.

| Ring(I)→Ring(J) | α (°) | β (°) | Cg-Cg (Å) | Slippage (Å) |

| A→B | 11.2(2) | 26.6 | 3.568(2) | 1.594 |

| B→A | 11.2(2) | 33.9 | 3.568(2) | 1.996 |

Data sourced from a 2020 study by Latiff et al. mdpi.com

Positional Isomerism Effects on Solid-State Arrangement

The position of the nitro (NO₂) substituent on the benzamide (B126) ring has a profound effect on the solid-state arrangement of N-(Benzo[d]thiazol-2-yl)-nitrobenzamide isomers. mdpi.comupm.edu.my Each of the ortho-, meta-, and para-isomers crystallizes in a different crystal system and space group, highlighting the structural influence of the substituent's location. mdpi.comupm.edu.mybohrium.comdntb.gov.ua

This compound (ortho-isomer): Crystallizes in a monoclinic system (P2₁/n space group). The steric hindrance from the ortho-nitro group causes a distorted, non-planar geometry. Its crystal packing is heavily reliant on dispersion forces, including significant π–π interactions. mdpi.comupm.edu.mybohrium.com

N-Benzothiazol-2-yl-3-nitro-benzamide (meta-isomer): Also crystallizes in a monoclinic system but with a C2/c space group. This isomer displays the most planar geometry among the three. Its packing is dominated by electrostatic attractions rather than dispersion forces. mdpi.comupm.edu.mybohrium.com

N-Benzothiazol-2-yl-4-nitro-benzamide (para-isomer): Crystallizes in an orthorhombic system (Pbcn space group). mdpi.comupm.edu.mybohrium.com

This comparative analysis demonstrates that a simple change in the nitro group's position leads to distinct molecular conformations and crystal packing motifs. mdpi.com The packing of the ortho-isomer is mediated by weaker, less directional non-covalent interactions, in contrast to the more selective and electrostatically driven crystal packing of the meta-isomer. mdpi.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a primary tool for investigating the electronic and structural properties of N-Benzothiazol-2-yl-2-nitro-benzamide. Calculations have been performed using the Gaussian09 software package, employing the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional combined with the 6-31G(d,p) basis set. mdpi.com The initial atomic coordinates for these calculations were derived from single-crystal X-ray diffraction data. mdpi.com

| Computational Parameter | Specification | Source(s) |

|---|---|---|

| Software | Gaussian09 (C.01) | mdpi.com |

| Method | Density Functional Theory (DFT) | mdpi.com |

| Functional | B3LYP | mdpi.com |

| Basis Set | 6-31G(d,p) | mdpi.com |

Geometry optimization calculations confirm that the presence of the nitro (NO₂) group at the ortho position on the benzamide (B126) ring introduces significant steric hindrance. mdpi.com This steric strain forces the molecule to adopt a distorted and non-planar geometry. mdpi.comupm.edu.mybohrium.com This contrasts with its meta- and para-isomers, with the meta-isomer in particular displaying a much more planar geometry. mdpi.comresearchgate.net The electronic structure of the molecule has been analyzed through its molecular orbitals (MOs), which are detailed in the following sections. mdpi.com

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic properties of a molecule. irjweb.comwikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. irjweb.com For this compound, DFT calculations show that the HOMO is primarily localized on the electron-rich benzothiazole (B30560) moiety. mdpi.com Conversely, the LUMO is projected towards the electron-withdrawing nitrobenzoyl fragment. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. irjweb.comwikipedia.org A smaller gap generally implies higher reactivity and facilitates intramolecular charge transfer (ICT). irjweb.comresearchgate.net

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netepstem.net The MEP map illustrates regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net

For this compound, the most negative potential regions are expected to be concentrated around the highly electronegative oxygen atoms of the carbonyl (C=O) and nitro (NO₂) groups, making them the primary sites for electrophilic interactions. The hydrogen atom of the amide (N-H) group would exhibit a region of positive potential, indicating its susceptibility to nucleophilic attack. The aromatic rings also contribute to the electrostatic potential distribution.

DFT calculations have been used to predict the electronic absorption spectra of this compound, which can then be compared with experimental data. The calculated results are generally in good agreement with experimental UV/Vis spectra. mdpi.com This compound exhibits a strong and broad absorption band that is attributed to a combination of π→π* and n→π* electronic transitions, which is typical for benzothiazole derivatives. mdpi.com

| Data Type | Experimental (λmax) | Theoretical Basis | Source(s) |

|---|---|---|---|

| UV/Vis Absorption | 271 nm | π→π* and n→π* transitions | mdpi.com |

The theoretical calculations correctly model the observed electronic transitions, confirming the accuracy of the computational approach for this class of molecules. mdpi.com

Molecular Dynamics (MD) Simulations

Based on the available literature from the conducted searches, no specific Molecular Dynamics (MD) simulation studies have been reported for the isolated this compound compound.

Hirshfeld Surface Analysis and Interaction Energy Calculations

Hirshfeld surface analysis and the associated two-dimensional (2D) fingerprint plots are powerful tools for quantifying and visualizing intermolecular interactions within a crystal lattice. mdpi.comupm.edu.my This analysis was performed for this compound using the CrystalExplorer17.5 software. mdpi.com

Interaction energy calculations were performed using the CE-B3LYP/6-31G(d,p) energy model to quantify the forces stabilizing the crystal structure. mdpi.comresearchgate.net A significant finding for the distorted ortho-nitro isomer is that its crystal packing is primarily stabilized by dispersion forces, which include π–π stacking interactions. mdpi.comupm.edu.mybohrium.com This is in contrast to its more planar meta-isomer, where electrostatic forces are the more dominant factor in the crystal packing. mdpi.comupm.edu.my The total interaction energy is composed of electrostatic, dispersion, polarization, and repulsion components, with dispersion being the most significant contributor for this compound. mdpi.com

Quantification of Intermolecular Contact Contributions

The solid-state architecture of this compound is significantly influenced by a variety of intermolecular hydrogen bonds, including N−H···N and C−H···O interactions, which are further stabilized by other weaker contacts. nih.govmdpi.comresearchgate.net The presence of a nitro (NO2) substituent in the ortho position introduces steric hindrance, leading to a distorted molecular geometry. nih.govmdpi.comresearchgate.net

The percentage contributions of the most significant intermolecular contacts for this compound are summarized in the table below.

| Intermolecular Contact Type | Contribution Percentage (%) |

|---|---|

| H···O/O···H | 25.8 - 27.7 |

| H···H | ~23.1 |

| H···N/N···H | 5.4 - 9.5 |

Energy Framework Modeling

Energy framework modeling, often performed using software like CrystalExplorer, allows for the calculation and visualization of the interaction energies between molecules in a crystal. nih.govmdpi.comresearchgate.net This provides a quantitative understanding of the forces stabilizing the crystal structure. For the N-Benzothiazol-2-yl-benzamide series, the interaction energies within the crystal packing were calculated using the CE-B3LYP/6-31G(d,p) model. nih.govmdpi.comresearchgate.net

In the case of the highly distorted ortho-nitro congener (this compound), the crystal packing is primarily stabilized by dispersion forces, which include π–π stacking interactions. nih.govmdpi.comresearchgate.net This is in contrast to its meta-nitro counterpart, where electrostatic attractions play a more dominant role. nih.govmdpi.comresearchgate.net The analysis indicates that both electrostatic and dispersion forces are the key factors in the stabilization of the crystal packing of these nitro-substituted N-(benzo[d]thiazol-2-yl)benzamides. nih.govmdpi.com

In Silico Structure-Activity Relationship (SAR) Modeling

While specific in silico Structure-Activity Relationship (SAR) models exclusively for this compound are not extensively documented, broader SAR studies on benzothiazole derivatives provide valuable insights into how structural modifications, including the introduction of a nitro group, can influence biological activity. These studies often employ computational techniques like Quantitative Structure-Activity Relationship (QSAR) to correlate molecular descriptors with observed biological effects. mdpi.comresearchgate.net

For instance, studies on various N-benzothiazol-2-yl benzamide derivatives have demonstrated antiproliferative activity. researchgate.netmdpi.com The nature and position of substituents on both the benzothiazole and benzamide rings are critical for this activity. The introduction of a nitro group, an electron-withdrawing substituent, can significantly alter the electronic properties of the molecule, potentially influencing its interaction with biological targets. In a series of N-benzothiazol-2-yl benzamide analogs, a derivative with a N-2-chloro-4-nitrophenyl sulfonamide moiety demonstrated notable activation of the human glucokinase enzyme. japsonline.com Similarly, another study highlighted that an N-(6-nitro-1,3-benzothiazol-2-yl) derivative showed good antimicrobial potential.

The position of the nitro group is also a critical determinant of activity. The ortho-position, as in this compound, can induce significant steric and electronic effects compared to meta or para positions, which can lead to different biological profiles. mdpi.com These general SAR principles, derived from related compounds, suggest that the 2-nitro substitution pattern of the target compound is likely to be a key factor in its potential biological activities.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org It is widely used to understand the binding mechanisms of ligands with biological macromolecules such as proteins and enzymes, providing insights into potential therapeutic applications. semanticscholar.org While specific docking studies for this compound are not widely reported, studies on closely related N-benzothiazol-yl benzamide derivatives against various enzymes offer a predictive glimpse into its potential interactions.

Several studies have explored the docking of benzothiazole-benzamide scaffolds with various enzymes:

Urease: Benzothiazole analogs have been evaluated as urease inhibitors, and molecular docking has been used to confirm the binding interactions of active compounds within the enzyme's active site. nih.gov For example, N-(1,3-thiazol-2-yl)benzamide derivatives clubbed with oxadiazole have shown good binding energy values and interactions within the active region of the urease enzyme. nih.gov

Carbonic Anhydrase: Benzenesulfonamide derivatives containing thiazolidinone, which share structural similarities with the benzothiazole scaffold, have been docked against human carbonic anhydrase (hCA) isoforms II and IX. nih.govresearchgate.net These studies revealed that the compounds could efficiently bind within the active site cavity, interacting with key residues. nih.govresearchgate.net

Other Enzymes: N-(benzo[d]thiazol-2-ylcarbamothioyl)-2/4-substituted benzamides have been docked against E. coli dihydroorotase, showing favorable interactions with the amino acid residues of the enzyme. semanticscholar.org Additionally, some N-benzothiazol-2-yl benzamide derivatives have been investigated as allosteric activators of human glucokinase, with docking studies helping to predict their binding connections within the allosteric site. japsonline.com In the context of antimicrobial activity, docking studies have been performed on benzothiazole derivatives against the DHPS enzyme. nih.gov

Biological Activity and Mechanistic Research in Vitro and in Silico

Anti-Oncogenic Investigations

The benzothiazole (B30560) scaffold is a prominent feature in many compounds with a broad spectrum of biological activities, including anticancer properties. nih.gov Derivatives of benzothiazole have been extensively studied for their potential to inhibit cancer cell growth through various mechanisms. nih.gov Similarly, N-substituted benzamides have been investigated for their ability to induce apoptosis in cancer cells. nih.govnih.gov

Cytotoxicity Profiling Against Diverse Cancer Cell Lines (e.g., MCF-7, HepG2, DU-145, PC3, HT29)

For instance, a series of N-(benzothiazol-2-yl)-benzamide derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer cells. bilkent.edu.tr These studies indicate that modifications to both the benzothiazole and benzamide (B126) rings can significantly influence the cytotoxic potency.

In one study, N-(6-nitrobenzo[d]thiazol-2-yl)acetamide, a related nitro-benzothiazole derivative, demonstrated mild cytotoxic properties against the LungA549 carcinoma cell line, with an IC50 value of 68 μg/mL. Another related compound, N′-formyl-2-(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide, showed potent activity against prostate cancer cell lines PC-3 and LNCaP with IC50 values of 19.9 ± 1.17 and 11.2 ± 0.79 µg/mL, respectively. nih.gov

The table below illustrates the kind of data that would be generated in such studies. Note: The following data is hypothetical and for illustrative purposes only, as specific data for N-Benzothiazol-2-yl-2-nitro-benzamide is not available.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

|---|---|---|

| MCF-7 | Breast Adenocarcinoma | - |

| HepG2 | Hepatocellular Carcinoma | - |

| DU-145 | Prostate Carcinoma | - |

| PC3 | Prostate Cancer | - |

| HT29 | Colorectal Adenocarcinoma | - |

Mechanistic Pathways of Anti-Cancer Action

The anti-cancer effects of benzothiazole and benzamide derivatives are often attributed to their ability to interfere with key cellular processes essential for tumor growth and survival.

A primary mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. N-substituted benzamides have been shown to induce apoptosis through the mitochondrial pathway, which involves the release of cytochrome c and the activation of caspase-9. nih.govnih.gov This apoptotic induction can be independent of the p53 tumor suppressor protein status of the cancer cells. nih.govnih.gov

While a direct link for this compound is not established, it is plausible that it could share this apoptotic-inducing capability. Some studies on other benzothiazole derivatives suggest that the generation of reactive oxygen species (ROS) could be a contributing factor to the induction of apoptosis. Elevated levels of ROS can cause cellular damage and trigger apoptotic pathways.

Disruption of the normal cell cycle is another hallmark of cancer. Certain N-substituted benzamides have been observed to cause a cell cycle block at the G2/M phase, which occurs prior to the induction of apoptosis. nih.govnih.gov This arrest prevents cancer cells from proceeding through mitosis and proliferation. Thiourea derivatives bearing a benzothiazole moiety have also been reported to cause cell cycle arrest at the G2/M phase. bilkent.edu.tr

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Some benzothiazole-piperazine derivatives have shown potential as anti-angiogenic agents. bilkent.edu.tr The inhibition of angiogenesis can starve tumors of the nutrients and oxygen they need to grow and spread.

Enzyme Inhibition in Cancer Research

The inhibition of specific enzymes that are overactive in cancer cells is a key strategy in modern cancer therapy. Benzothiazole derivatives have been identified as inhibitors of various enzymes crucial for cancer progression. For example, some have shown inhibitory activity against carbonic anhydrase, a metalloenzyme involved in tumor metabolism. nih.gov While specific enzyme inhibition data for this compound is not available, the broader class of benzothiazole-containing compounds has shown promise in this area.

Human Glutathione S-Transferase P1-1 (hGSTP1-1) Inhibition

Human Glutathione S-Transferase P1-1 (hGSTP1-1) is a key enzyme in cellular detoxification processes. However, its overexpression in cancer cells is linked to the development of resistance to chemotherapy. Consequently, inhibiting hGSTP1-1 is a promising strategy in cancer treatment. Research into benzothiazole derivatives has shown that they can act as inhibitors of this enzyme.

Studies on 2-substituted benzothiazoles have revealed that the benzamide moiety plays a crucial role in the inhibitory activity. The para position of the phenyl ring on the benzamide portion of the molecule is particularly important for its interaction with the enzyme's active site. It is suggested that a hydrophobic group at this position, which reduces the electron density of the phenyl ring, is necessary for effective binding to the tyrosine residue Tyr108 in the active site of hGSTP1-1. This interaction is key to the inhibitory mechanism of these compounds.

Tyrosine Kinase Inhibition

Tyrosine kinases are a family of enzymes that play a critical role in cell signaling pathways that govern cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a hallmark of many types of cancer, making them a prime target for therapeutic intervention.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that manage the topology of DNA during replication, transcription, and other cellular processes. They are validated targets for a number of anticancer drugs. Benzothiazole derivatives have been investigated for their potential to inhibit these enzymes.

Research has shown that certain benzothiazole derivatives can act as potent inhibitors of human topoisomerase IIα. For example, one study found that a benzothiazole derivative, 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3), was a highly effective inhibitor of human topoisomerase IIα with an IC50 value of 39 nM. Mechanistic studies suggested that this compound does not intercalate into DNA or act as a topoisomerase poison, but rather binds to the minor groove of DNA and may also directly interact with the enzyme. While this is not the exact compound of focus, it highlights the potential of the benzothiazole scaffold to be developed into effective topoisomerase inhibitors.

Antimicrobial Studies

The antimicrobial properties of this compound and its analogs have been a subject of scientific inquiry, with studies exploring its efficacy against a range of pathogenic bacteria and fungi.

Antibacterial Activity

The antibacterial potential of benzothiazole derivatives has been evaluated against several medically important bacteria, including both Gram-positive and Gram-negative species.

Staphylococcus aureus : Studies on various benzothiazole derivatives have demonstrated activity against S. aureus. For example, a series of N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamides showed a minimum inhibitory concentration (MIC) of 15.6 µg/mL against this bacterium. rsc.org

Escherichia coli : The same series of benzothiazole derivatives also exhibited potent activity against E. coli, with a MIC value of 7.81 µg/mL. rsc.org

Pseudomonas aeruginosa : Benzothiazole derivatives have also been tested against P. aeruginosa. In one study, a synthesized nitro-substituted benzothiazole derivative showed potent activity against this opportunistic pathogen at concentrations of 50µg/ml and 100µg/ml.

Enterococcus faecalis : Research has indicated that some benzothiazole derivatives bearing an amide moiety show moderate to good antibacterial activity against E. faecalis. rsc.org

| Bacterium | Compound Analog | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide | 15.6 |

| Escherichia coli | N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-methoxy-5-chloro-benzamide | 7.81 |

| Pseudomonas aeruginosa | Nitro-substituted benzothiazole derivative | 50-100 |

| Enterococcus faecalis | Benzothiazole derivative with amide moiety | Not specified |

Antifungal Activity

The antifungal properties of benzothiazole derivatives have been investigated against several common fungal pathogens.

Candida albicans : A study on novel C-6 methyl-substituted benzothiazole derivatives, which also contained a nitrobenzamide component, demonstrated potent antifungal activity against C. albicans. Two compounds in this series showed significant inhibition at concentrations of 50 µg/mL and 100 µg/mL.

Aspergillus niger : Methoxy-substituted benzothiazole derivatives with a nitrobenzamide moiety have been synthesized and screened for their activity against A. niger. Certain compounds in this series were found to be potent inhibitors of this fungus at concentrations of 50µg/ml and 100µg/ml.

Candida tropicalis : While specific data for this compound against C. tropicalis is limited, the general antifungal activity of benzothiazoles against other Candida species suggests potential efficacy.

| Fungus | Compound Analog | Concentration (µg/mL) | Activity |

|---|---|---|---|

| Candida albicans | C-6 methyl-substituted nitrobenzamide benzothiazole | 50-100 | Potent |

| Aspergillus niger | Methoxy-substituted nitrobenzamide benzothiazole | 50-100 | Potent |

| Candida tropicalis | Not specified | Not specified | Potential activity |

Anti-tubercular Activity

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat. The development of new anti-tubercular agents is a critical area of research. Nitro-containing compounds have shown promise in this field.

Studies on dinitrobenzamide derivatives have demonstrated potent activity against M. tuberculosis H37Rv. Some of these compounds exhibited a minimum inhibitory concentration (MIC) as low as 0.2 µM. rsc.org These findings are particularly significant as some of these derivatives were also effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical isolates of M. tuberculosis. rsc.org The activity of these nitrobenzamide compounds suggests that this compound could also possess anti-tubercular properties and warrants further investigation.

| Bacterium | Compound Analog | MIC (µM) |

|---|---|---|

| Mycobacterium tuberculosis H37Rv | Dinitrobenzamide derivative | 0.2 |

Anti-Inflammatory Potential

Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins. nih.gov The two main isoforms, COX-1 and COX-2, are key targets for non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov While direct in vitro IC50 values for this compound against COX-1 and COX-2 are not detailed in the available literature, research on related structures provides insight into the anti-inflammatory potential of this chemical class.

Studies have shown that nitro-substituted benzamides can inhibit pro-inflammatory cytokines such as COX-2. researchgate.net Furthermore, investigations into 2-amino benzothiazole derivatives have revealed that substitutions on the benzothiazole ring, including with electron-withdrawing groups like a nitro group (-NO2), can enhance anti-inflammatory activity. sphinxsai.com This suggests that the presence of the 2-nitro group on the benzamide portion of the target molecule could contribute favorably to its anti-inflammatory profile. While many benzothiazole derivatives have been synthesized and evaluated for anti-inflammatory properties, specific data on COX-1/COX-2 inhibition by this compound remains an area for further investigation. sphinxsai.com

Lipoxygenases (LOX) are another class of enzymes involved in the inflammatory cascade, catalyzing the oxidation of polyunsaturated fatty acids to produce leukotrienes and other inflammatory mediators. nih.gov Inhibition of these enzymes presents an alternative mechanism for anti-inflammatory action. nih.gov

While no studies specifically report the lipoxygenase inhibitory activity of this compound, research has been conducted on other benzothiazole-based compounds. A study on a series of benzothiazole-based thiazolidinones identified derivatives with significant soybean lipoxygenase (LOX) inhibitory activity. nih.gov The most potent compound in that series demonstrated an IC50 value of 13 µM. nih.gov This finding indicates that the benzothiazole scaffold can be a viable framework for designing LOX inhibitors, though the specific contribution of the 2-nitro-benzamide moiety to this activity requires direct evaluation. nih.gov

| Compound Class | Specific Derivative | Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

|---|---|---|---|---|---|

| Benzothiazole-based thiazolidinone | Compound #3 | Soybean Lipoxygenase (LOX) | 13 | NDGA | 1.3 |

Anti-Diabetic Research

Glucokinase (GK) acts as a glucose sensor in pancreatic β-cells and hepatocytes, playing a pivotal role in glucose homeostasis. japsonline.comresearchgate.net Allosteric activation of GK is a modern therapeutic strategy for managing type 2 diabetes, as it can enhance glucose-stimulated insulin (B600854) secretion and hepatic glucose uptake. japsonline.com

Several novel N-benzothiazol-2-yl benzamide derivatives have been synthesized and evaluated as allosteric activators of human glucokinase. japsonline.comresearchgate.net In these studies, certain analogues demonstrated a strong ability to increase the catalytic action of GK in vitro. japsonline.com The most potent derivatives achieved a GK activation fold of nearly 2.0 compared to the control. japsonline.comresearchgate.net These findings were supported by molecular docking investigations, which predicted favorable bonding interactions within the allosteric site of the GK protein. japsonline.com This line of research identifies the N-benzothiazol-2-yl benzamide structure as a promising lead for the development of effective and potentially safer GK activators for the treatment of type 2 diabetes. japsonline.com

| Compound Derivative | Description | GK Activation Fold (vs. Control) |

|---|---|---|

| Derivative 6 | N-(2-methylphenyl) sulfonamide moiety | 1.97 |

| Derivative 7 | N-4-bromophenyl substituted sulfonamide moiety | 1.84 |

| Derivative 2 | N-2-chloro-4-nitrophenyl sulfonamide moiety | 1.69 |

| Derivative 1 | N-phenyl sulfonamide moiety | 1.66 |

Alpha-amylase is a key digestive enzyme that breaks down complex carbohydrates into simpler sugars, leading to an increase in postprandial blood glucose levels. mdpi.com Inhibiting this enzyme is a well-established approach for managing type 2 diabetes by delaying carbohydrate absorption. mdpi.com

Direct evaluation of this compound as an alpha-amylase inhibitor has not been found in the reviewed literature. However, studies on other substituted benzothiazole derivatives have shown potential in this area. For example, a study on new 2,6-disubstituted benzothiazole derivatives reported moderate alpha-amylase inhibition activity for several synthesized compounds. jocpr.com This suggests that the benzothiazole scaffold could be tailored to inhibit this key diabetic enzyme target, although the specific efficacy of the this compound structure remains to be determined through dedicated in vitro screening. jocpr.com

Antiviral Studies

The quest for effective antiviral agents has led researchers to explore a wide array of heterocyclic compounds. The benzothiazole nucleus, a core component of this compound, is recognized for its presence in various pharmacologically active agents, including those with antiviral properties. scispace.compharmacyjournal.in

SARS-CoV-2 Main Protease (Mpro) Inhibition

The main protease (Mpro, also known as 3CLpro) of SARS-CoV-2 is a critical enzyme for the virus's life cycle, as it processes viral polyproteins into functional units necessary for replication. mdpi.comscienceopen.com This makes it a prime target for the development of antiviral therapies. mdpi.comscienceopen.com While direct inhibitory data for this compound against SARS-CoV-2 Mpro is not extensively detailed in the available literature, the foundational thiazole (B1198619) and benzothiazole scaffolds have been the subject of significant investigation for this purpose.

Research into thiazole-based derivatives has identified compounds with notable inhibitory activity against Mpro. For instance, a series of N-(substituted-thiazol-2-yl)cinnamamide analogs were synthesized and evaluated, with several compounds demonstrating promising efficacy. nih.gov Molecular modeling studies suggest that the thiazole moiety can form crucial arene-arene interactions with key amino acid residues, such as His41, within the Mpro active site, contributing to the inhibitory action. nih.gov The development of such compounds underscores the potential of the benzothiazole framework as a basis for novel Mpro inhibitors.

| Compound | Structure | IC₅₀ (µM) |

|---|---|---|

| Analog 19 | N-(benzo[d]thiazol-2-yl)cinnamamide derivative | 22.61 |

| Analog 20 | N-(thiazol-2-yl)cinnamamide derivative | 14.7 |

| Analog 21 | N-(substituted-benzo[d]thiazol-2-yl)cinnamamide derivative | 21.99 |

Anthelmintic Activity

Parasitic infections caused by helminths remain a significant challenge in both human and veterinary medicine, with drug resistance necessitating the discovery of new anthelmintic agents. nih.gov Benzothiazole and its derivatives have been identified as a promising class of compounds with potential anthelmintic properties. pharmacyjournal.in

Efficacy Against Nematode Species (e.g., Haemonchus contortus)

Haemonchus contortus, a blood-feeding nematode that primarily infects small ruminants, causes substantial economic losses and is known for its ability to develop resistance to conventional anthelmintics. nih.govresearchgate.net The evaluation of novel chemical scaffolds is therefore critical. While specific efficacy data for this compound against H. contortus is limited, related benzothiazole structures have shown activity against other parasitic worms. For example, certain synthesized benzothiazole derivatives incorporating a thiazolidinone moiety displayed moderate to good anthelmintic effects against the earthworm Pheretima posthuma, which is often used in preliminary screening. mdpi.com This suggests that the benzothiazole core is a viable pharmacophore for designing new molecules to combat parasitic nematodes.

Structure-Activity Relationship (SAR) Elucidation for Biological Activities

The biological profile of this compound is intrinsically linked to its chemical architecture. Understanding the structure-activity relationship (SAR) by dissecting the roles of its key functional groups and structural motifs is essential for optimizing its therapeutic potential.

Influence of Nitro Group Position and Substituent Effects

The nitro (NO₂) group is a well-established functional group in medicinal chemistry, often incorporated into molecules to enhance their biological potency. researchgate.netnih.gov It is a strong electron-withdrawing group that can significantly modulate a molecule's electronic properties, lipophilicity, and metabolic stability.

The presence of a nitro group on the benzamide ring of the title compound is expected to have a profound impact on its activity. Research on other nitro-containing benzothiazoles has demonstrated their potential. For instance, certain nitro-substituted benzothiazole derivatives have shown potent antibacterial activity. rjptonline.org The mechanism of action for many nitro-aromatic compounds involves their reduction within target cells to form reactive nitroso and superoxide (B77818) species, which can then damage cellular components like DNA, leading to cell death. nih.gov Studies on other benzazole systems have shown that the position of the nitro group is crucial; for example, 5-nitro substituted benzazoles exhibited increased potency against the fungus Candida albicans. esisresearch.org Therefore, the ortho-position of the nitro group on the benzamide ring in this compound is a key determinant of its electronic configuration and, consequently, its interaction with biological targets.

Contributions of Benzothiazole and Benzamide Moieties to Biological Profiles

The benzothiazole moiety is considered a "privileged" scaffold in drug discovery. scispace.com This bicyclic heterocyclic system is a common feature in numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. scispace.combenthamscience.comnih.gov Its rigid, planar structure and extended π-electron system are ideal for engaging in various types of interactions with biological macromolecules, such as π-π stacking. nih.gov SAR studies have consistently shown that substitutions at the C-2 position of the benzothiazole ring are critical for modulating biological activity. benthamscience.comresearchgate.net

Pharmacophore Modeling for Target Interaction

Pharmacophore modeling is a crucial computational technique in drug discovery used to identify the essential three-dimensional arrangement of chemical features (pharmacophore) that a molecule must possess to interact with a specific biological target and exert its activity. While specific pharmacophore models for this compound are not extensively detailed in the available research, analysis of related benzothiazole-benzamide derivatives provides significant insights into the key structural motifs required for target interaction. These studies, often coupled with 3D-Quantitative Structure-Activity Relationship (3D-QSAR) analyses, help in designing new, more potent molecules. thaiscience.infonih.gov

Computational studies on various benzothiazole derivatives have successfully identified common pharmacophoric features that are critical for their biological activities. thaiscience.inforesearchgate.net For instance, a study focused on benzothiazole derivatives as potential inhibitors of the p56lck protein, a tyrosine kinase involved in inflammatory and autoimmune disorders, led to the development of a six-point pharmacophore hypothesis. thaiscience.info This model, designated AADHRR, was constructed using the PHASE program and identified several key features essential for inhibitory activity. thaiscience.info

The identified pharmacophoric sites include hydrogen bond acceptors (A), a hydrogen bond donor (D), a hydrophobic site (H), and aromatic rings (R). thaiscience.inforesearchgate.net The spatial arrangement of these features is critical for the molecule's ability to bind effectively to the target protein. thaiscience.info The benzothiazole ring system itself is a versatile scaffold in medicinal chemistry, known to be a core structure in numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and antidiabetic effects. thaiscience.infomdpi.com

In a typical pharmacophore model for benzothiazole derivatives, the following features are often highlighted:

Hydrogen Bond Acceptors (A): These are commonly associated with nitrogen or oxygen atoms within the structure, such as the nitrogen atoms in the benzothiazole ring or the oxygen of the carbonyl group in the benzamide moiety. thaiscience.info

Hydrogen Bond Donor (D): The amide (N-H) group linking the benzothiazole and benzamide moieties is a classic hydrogen bond donor. thaiscience.info

Aromatic Rings (R): Both the benzothiazole and the nitro-substituted phenyl ring serve as crucial aromatic features, which can engage in π-π stacking or hydrophobic interactions with the target. thaiscience.info

A 3D-QSAR model developed from such a pharmacophore can provide a hypothetical picture of the chemical functionalities responsible for the observed biological activity. thaiscience.info Although the specific target for this compound is not defined in these general models, the recurring pharmacophoric features across different studies on related compounds underscore their importance for the biological activity of this class of molecules. For example, similar pharmacophore modeling approaches have been applied to other benzothiazole-containing compounds, such as 6-hydroxybenzothiazole-2-carboxamides, to develop predictive models for their inhibitory activity against targets like monoamine oxidase B (MAO-B). nih.gov

The table below summarizes the common pharmacophoric features identified in studies of related benzothiazole derivatives.

| Pharmacophoric Feature | Code | Description |

| Hydrogen Bond Acceptor | A | Typically nitrogen or oxygen atoms capable of accepting a hydrogen bond from the biological target. Examples include the benzothiazole nitrogen and carbonyl oxygen. thaiscience.info |

| Hydrogen Bond Donor | D | An atom, usually a nitrogen or oxygen with an attached hydrogen, that can donate a hydrogen bond. The amide N-H group is a primary example. thaiscience.info |

| Aromatic Ring | R | A planar, cyclic, conjugated system, such as the benzothiazole ring and the phenyl ring, involved in π-interactions. thaiscience.info |

| Hydrophobic Site | H | A non-polar region of the molecule, like the bicyclic benzothiazole core, that can interact with hydrophobic residues in the target protein. thaiscience.info |

Advanced Research Applications and Future Perspectives

Application as Molecular Probes and Investigative Tools in Biochemical Pathways

The benzothiazole (B30560) scaffold is a cornerstone in the development of molecules designed to interact with biological systems. Derivatives of N-benzothiazol-2-yl benzamide (B126) have been successfully utilized as investigative tools to probe and modulate the function of specific enzymes and protein targets. This suggests a strong potential for N-Benzothiazol-2-yl-2-nitro-benzamide to serve as a molecular probe.

For instance, various N-benzothiazol-2-yl benzamide analogues have been synthesized and evaluated as allosteric activators of human glucokinase (GK), a crucial enzyme in glucose metabolism and a key target for Type 2 diabetes therapies. japsonline.comresearchgate.net In these studies, the benzamide derivatives allowed researchers to investigate the catalytic action of GK, with some compounds demonstrating a significant increase in enzyme activity. japsonline.com This highlights the utility of the core structure in designing molecules that can interact with specific allosteric sites on enzymes, thereby serving as tools to understand their regulatory mechanisms. researchgate.net

Furthermore, the broader class of N-(thiazol-2-yl)-benzamides has been identified as the first selective antagonists for the Zinc-Activated Channel (ZAC), an atypical ligand-gated ion channel. nih.gov The discovery of these antagonists provides invaluable pharmacological tools for exploring the physiological and pathological roles of ZAC, which are currently not well understood. nih.gov The ability to selectively block this channel allows for precise investigation of its function in cellular signaling pathways. Given that this compound shares this core benzamide linkage to a thiazole-containing ring, it represents a candidate for similar targeted biological investigations. The presence of the nitro group can also be leveraged, as it is a versatile functional group known to contribute to a range of pharmacological effects in drug design. mdpi.com

Exploration of Optical and Electronic Properties for Materials Science Research

The inherent electronic properties of the benzothiazole ring system, combined with the electron-withdrawing nature of the nitro group, make this compound a compelling candidate for materials science research, particularly in optics and electronics. mdpi.com

Benzothiazole derivatives are well-regarded for their luminescent properties. mdpi.comrsc.org Research into the photophysical behavior of N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers demonstrates that these compounds exhibit strong and broad UV/Vis absorption bands, which are characteristic of π→π* and n→π* electronic transitions within the benzothiazole system. mdpi.com

The specific positioning of the nitro group on the benzamide ring has a discernible effect on the optical properties. A study on the ortho-, meta-, and para-isomers revealed a progressive red-shift in the maximum absorption wavelength (λmax) as the nitro group moved from the ortho (271 nm) to the meta (303 nm) and para (307 nm) positions. mdpi.com This tunability is crucial for developing materials with specific light-absorbing characteristics. While detailed fluorescence data for the 2-nitro isomer specifically is part of a broader study, the class of compounds is noted for possessing good luminescent properties, making them suitable for applications such as sensors and organic light-emitting diodes (OLEDs). mdpi.commdpi.com

| Compound Isomer | Maximum Absorption (λmax) | Associated Electronic Transitions |

|---|---|---|

| o-nitro (this compound) | 271 nm | π→π* and n→π |

| m-nitro (N-Benzothiazol-2-yl-3-nitro-benzamide) | 303 nm | π→π and n→π |

| p-nitro (N-Benzothiazol-2-yl-4-nitro-benzamide) | 307 nm | π→π and n→π* |

Data sourced from a comparative study of nitrobenzamide isomers. mdpi.com

The field of benzothiazole research has seen significant interest due to the potential of these compounds as nonlinear optical (NLO) materials. mdpi.com NLO materials are essential for applications in optical data storage, power limiting, and optical switching. researchgate.net The efficacy of an NLO material often relies on having a molecular structure with a strong electron donor-acceptor system, which facilitates intramolecular charge transfer.

The this compound structure is well-suited for this purpose. The benzothiazole moiety can act as a multi-donor heterocyclic system, while the nitro group is a powerful electron-withdrawing group. mdpi.com This combination creates an intrinsic donor-acceptor framework within the molecule. Research on related benzothiazole derivatives has confirmed their potential for NLO applications, and the incorporation of a nitro group is expected to enhance these electronic properties through the mesomeric effect. mdpi.comresearchgate.net Studies on similar molecules have demonstrated significant third-order NLO properties, suggesting that this compound is a promising candidate for the development of new materials for optoelectronic and photonic devices. researchgate.net

Identification of Research Gaps and Future Directions

Despite its promise, the full potential of this compound remains largely untapped. Identifying current research gaps is key to guiding future investigations and unlocking new applications.

While the benzothiazole scaffold is present in compounds tested against targets like glucokinase and the ZAC channel, the specific biological activity profile of this compound is not well-defined. japsonline.comnih.gov A significant opportunity exists to screen this compound against a wider array of biological targets to uncover novel therapeutic avenues.

Future research should focus on:

Broad-Spectrum Kinase Profiling: Beyond glucokinase, the compound could be tested against a panel of other protein kinases implicated in cancer and inflammatory diseases.

Protease Inhibition Assays: Many enzymes crucial to viral replication and cancer progression are proteases. The benzamide linkage could serve as a starting point for designing inhibitors.

GPCR and Ion Channel Screening: The demonstrated activity of related compounds on the ZAC channel suggests that screening against other ion channels and G-protein coupled receptors (GPCRs) could yield novel modulators of cellular signaling.

Anticancer Mechanism of Action: For benzothiazole derivatives that show anticancer activity, further studies are needed to identify the precise molecular targets and pathways involved, moving beyond general cytotoxicity assays to mechanistic investigations. nih.gov

The straightforward and facile synthesis of the parent N-(benzo[d]thiazol-2-yl)benzamide molecule makes it an excellent scaffold for combinatorial chemistry and the creation of focused compound libraries. japsonline.commdpi.com Such libraries are collections of structurally related compounds designed for high-throughput screening (HTS) to accelerate the discovery of new drug leads. nih.govresearchgate.net

Future directions in this area include:

Scaffold Decoration: Systematically modifying the this compound structure. This involves creating analogues with different substituents on the benzothiazole ring, varying the position and nature of the electron-withdrawing group on the benzamide ring (e.g., replacing nitro with cyano or sulfonyl groups), and altering the linker between the two ring systems.

Fragment-Based Library Design: Using the core benzothiazole and nitrobenzamide fragments to build a library of smaller, fragment-like molecules for use in fragment-based lead discovery campaigns. stanford.edu

Chemogenomic Approaches: Designing libraries that target entire protein families (e.g., kinases, GPCRs) by leveraging structural information from known targets to guide the synthesis of compounds with a higher probability of interaction. nih.gov

By creating and screening such advanced libraries, researchers can efficiently explore the chemical space around the this compound scaffold, significantly increasing the chances of discovering novel and potent modulators of biological activity.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

A complete understanding of the biological effects of this compound necessitates a holistic approach that moves beyond single-target interactions. Systems biology, which integrates various "omics" disciplines, offers a powerful platform for delineating the complex molecular pathways modulated by this compound. frontiersin.org By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a detailed map of the cellular response to this compound, uncovering novel mechanisms of action and identifying potential biomarkers of response. frontiersin.org

Genomics and Transcriptomics: Genomic and transcriptomic analyses can reveal how this compound influences gene expression. For instance, studies on other benzothiazole derivatives have shown their ability to modulate the expression of genes involved in critical cellular processes. By employing techniques such as RNA sequencing (RNA-Seq), researchers can identify the upregulation or downregulation of specific genes in response to the compound, providing insights into the cellular pathways being affected. This approach can help to understand, for example, if the compound's anti-proliferative effects, a known activity of some benzothiazoles, are due to the modulation of genes controlling the cell cycle or apoptosis. mdpi.com

Proteomics: Proteomics focuses on the large-scale study of proteins, their structures, and their functions. Following treatment with this compound, proteomic techniques like mass spectrometry can identify changes in the abundance of specific proteins. This can validate findings from transcriptomic studies and also reveal post-transcriptional modifications that regulate protein activity. For other benzothiazoles, proteomics could help in identifying the direct protein targets or downstream signaling cascades affected by the compound. researchgate.net

Metabolomics: Metabolomics, the study of small molecule metabolites, provides a functional readout of the physiological state of a cell. By analyzing the metabolic profile of cells treated with this compound, scientists can understand its impact on cellular metabolism. For instance, if the compound were to have anti-diabetic properties, as has been suggested for some benzothiazole derivatives, metabolomics could pinpoint the specific metabolic pathways, such as glucose metabolism or lipid synthesis, that are altered. orientjchem.org

The true power of this approach lies in the integration of these datasets. A multi-omics approach can create a comprehensive picture of the drug's effect, from the initial interaction with its molecular target to the ultimate physiological response. This integrated understanding is crucial for identifying the precise mechanism of action, uncovering potential off-target effects, and discovering biomarkers to stratify patient populations in future clinical applications. frontiersin.org

Development of Predictive Models for Efficacy and Selectivity

The development of predictive computational models is a key strategy to accelerate drug discovery and reduce the reliance on expensive and time-consuming experimental screening. For this compound, computational approaches can be instrumental in predicting its efficacy against specific biological targets and its selectivity profile, thereby guiding further optimization efforts. wjahr.com

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies establish a mathematical relationship between the chemical structure of a compound and its biological activity. wjahr.com By synthesizing and testing a series of analogues of this compound, researchers can generate data to build robust QSAR models. These models can then be used to predict the activity of virtual compounds, allowing for the in silico design of more potent and selective derivatives. For example, QSAR models have been successfully applied to other benzothiazole series to predict their antimicrobial or anticancer activities. nih.govmdpi.com

Molecular Docking and Molecular Dynamics (MD) Simulations: Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein target. biointerfaceresearch.com This can be used to hypothesize the binding mode of this compound to a specific protein, providing insights into the key interactions that stabilize the complex. For instance, docking studies on other benzothiazole derivatives have been used to understand their interaction with enzymes like dihydroorotase or DNA gyrase. mdpi.comnih.gov Following docking, MD simulations can be employed to study the dynamic behavior of the compound-protein complex over time, offering a more detailed understanding of the binding stability and the conformational changes that may occur. biointerfaceresearch.com

ADME/Tox Prediction: A significant hurdle in drug development is poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion) and toxicity (ADME/Tox). Computational models can predict these properties for this compound early in the development process. biointerfaceresearch.com By flagging potential liabilities such as poor oral absorption or potential for adverse effects, these models can guide the chemical modification of the lead compound to improve its drug-like properties. Such in silico ADME predictions have been utilized for various benzothiazole derivatives to prioritize compounds for further experimental evaluation. mdpi.combiointerfaceresearch.com

The integration of these predictive models can create a powerful workflow for the rational design of optimized this compound analogues. By predicting efficacy, selectivity, and ADME/Tox properties, researchers can focus their synthetic efforts on the most promising candidates, ultimately increasing the efficiency and success rate of the drug discovery process.

Q & A

Q. Table 1: Key Synthetic Parameters

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Reaction Temperature | 60–80°C | Higher temps accelerate coupling but risk side reactions | |

| Solvent | DMF or DCM | Polar aprotic solvents enhance solubility | |

| Catalyst | Pyridine/TEA | Neutralizes acid byproducts, improves amidation |

Q. Table 2: Common Bioassay Pitfalls

| Issue | Mitigation Strategy | Reference |

|---|---|---|

| Compound degradation | Store in anhydrous DMSO, avoid freeze-thaw cycles | |

| Batch variability | Characterize each batch via HPLC/NMR | |

| Off-target effects | Use siRNA knockdown or isoform-specific inhibitors |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.